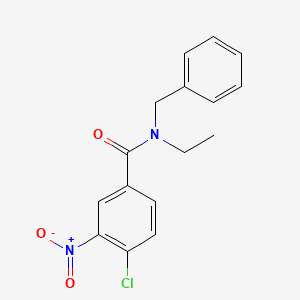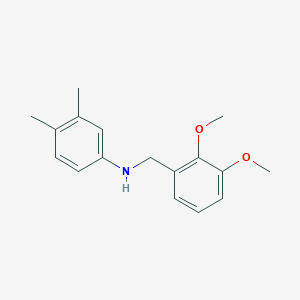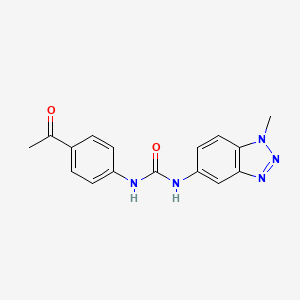![molecular formula C15H12ClNO3 B5745633 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5745633.png)
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene, also known as NVOC, is a chemical compound that is widely used in scientific research. It is a versatile compound that can be used for a variety of applications, including the protection of functional groups in organic synthesis, the labeling of biomolecules, and the study of protein-protein interactions.
Mécanisme D'action
The mechanism of action of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reversible formation of a covalent bond between the nitrovinyl group and the amino or hydroxyl group of the molecule being protected. The bond can be cleaved by exposure to UV light, which causes the nitrovinyl group to undergo a photochemical reaction that releases the protected group.
Biochemical and Physiological Effects
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene has no known biochemical or physiological effects on living organisms. It is used exclusively for scientific research purposes and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a protecting group is its photolability, which allows for easy removal without the need for harsh chemical treatments. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also stable under a wide range of reaction conditions, making it a versatile reagent for organic synthesis. One limitation of using 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is its sensitivity to UV light, which can cause premature cleavage of the protecting group during synthesis or purification.
Orientations Futures
There are several potential future directions for the use of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in scientific research. One area of interest is the development of new photolabile protecting groups with improved properties, such as increased stability or faster cleavage rates. Another area of interest is the application of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene in the study of protein-protein interactions, where it can be used to label specific amino acid residues and monitor changes in protein conformation. Finally, 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene may have potential applications in the development of new drug delivery systems, where it can be used to protect drug molecules during synthesis and release them in a controlled manner using UV light.
Méthodes De Synthèse
The synthesis of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene involves the reaction of 4-(2-nitrovinyl)phenol with 1-chloro-2-(chloromethyl)benzene in the presence of a base such as potassium carbonate. The reaction produces 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene as a yellow solid with a melting point of 80-82°C. The yield of 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene can be improved by using a higher concentration of the reactants and a longer reaction time.
Applications De Recherche Scientifique
1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is widely used in scientific research as a photolabile protecting group for amino acids and nucleotides. It is used to protect the amino or hydroxyl group of a molecule during synthesis or purification, and can be easily removed by exposure to UV light. 1-chloro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene is also used as a labeling reagent for peptides and proteins, allowing researchers to study protein-protein interactions and protein localization.
Propriétés
IUPAC Name |
1-chloro-2-[[4-[(E)-2-nitroethenyl]phenoxy]methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-15-4-2-1-3-13(15)11-20-14-7-5-12(6-8-14)9-10-17(18)19/h1-10H,11H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRZZDXUVLNQQO-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)acetamide](/img/structure/B5745569.png)

![5-methyl-2-thiophenecarbaldehyde [2-(diphenylacetyl)-3-oxo-2,3-dihydro-1H-inden-1-ylidene]hydrazone](/img/structure/B5745594.png)
![N'-{[2-(4-methylphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5745599.png)


![3-{2-[(2,4,6-tribromophenoxy)acetyl]carbonohydrazonoyl}phenyl 4-nitrobenzoate](/img/structure/B5745622.png)


![ethyl 4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]amino}benzoate](/img/structure/B5745646.png)

